REACTION_CXSMILES
|
[Cl:1][C:2](Cl)([Cl:16])[CH:3](OC(=O)C)[O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1.C(O)(=O)C>CCCCCC>[Cl:1][C:2]([Cl:16])=[CH:3][O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1
|
Name
|
3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene
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Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
ClC(C(OC=1C=C(C=CC1)C)OC(C)=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
37 g of zink dust are added subsequently in the course of 2 to 3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
Acetic acid is removed
|
Type
|
STIRRING
|
Details
|
by shaking out the organic phase with 2 N NaOH
|
Type
|
CUSTOM
|
Details
|
After evaporation, 43 g 3-(2,2-dichlorovinyloxy)-toluene
|
Type
|
CUSTOM
|
Details
|
are obtained as a colourless oil, which
|
Type
|
CUSTOM
|
Details
|
can be used for processing without purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC(=COC=1C=C(C=CC1)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |